Sodium thiophen-2-ylmethanesulfonate
Overview
Description
Sodium thiophen-2-ylmethanesulfonate is a chemical compound with the molecular formula C₅H₅NaO₃S₂. It is a white crystalline powder that is soluble in water and is commonly used in organic synthesis. This compound is part of the thiophene family, which is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry .
Scientific Research Applications
Conducting Polymers
Sodium thiophen-2-ylmethanesulfonate is relevant in the field of conducting polymers. The sodium salts and acids of poly-3-(2-ethanesulfonate)thiophene and poly-3-(4-butanesulfonate)thiophene are examples of water-soluble conducting polymers. These polymers, where counterions are covalently bound to the backbone, illustrate the concept of self-doping. In such polymers, charge injection into the π-electron system is compensated by ion ejection, leaving behind the oppositely charged counterion (Patil et al., 1987).
Partitioning in Micellar Media
The partitioning of thiophene derivatives, including this compound, in micellar media of anionic surfactants like Sodium dodecyl sulphate (SDS) is another area of interest. The interaction of SDS in solutions containing thiophene derivatives was studied using electrical conductivity and UV–vis spectroscopy, revealing insights into solubilization and partitioning mechanisms (Saeed et al., 2017).
Interaction with Lipid Membranes
Research into the interaction of sulfur-containing monoterpenoids, including this compound, with lipid membranes has been conducted. These studies focus on the synthesis of new thioterpenoids and their influence on hemostasis, along with examining how the distribution of these molecules within cellular lipid membranes can impact anticoagulant properties (Nikitina et al., 2020).
Organic Semiconductors
This compound plays a role in the synthesis of organic semiconductors. Facile thiophene annulation reactions promoted by sodium sulfide hydrate have been described for synthesizing acene(di)thiophenes, which are used as organic semiconductors or building blocks for semiconducting oligomers and polymers (Nakano & Takimiya, 2017).
Corrosion Inhibition
Research has also been conducted on the use of thiophene derivatives, including this compound, as corrosion inhibitors. These compounds are studied for their efficiency in inhibiting corrosion on various metal surfaces, particularly in acidic environments (Daoud et al., 2014).
Catalysis in Organic Chemistry
This compound has applications in catalysis for organic synthesis. For example, Ytterbium(III) trifluoromethanesulfonate has been used to catalyze Friedel–Crafts acylation of substituted thiophenes to produce intermediates for pharmaceuticals and pesticides (Su & Jin, 2003).
Nonlinear Optical Materials
Additionally, the synthesis of conjugated thiophene compounds containing methylsulfonyl and phenylsnlfunyl acceptors, potentially involving this compound, has been explored for their use in nonlinear optical materials due to their efficient second-order optical nonlinearities and high thermal stability (Chou et al., 1996).
Mechanism of Action
Sodium thiophen-2-ylmethanesulfonate’s mechanism of action depends on the specific reaction it undergoes. For instance, in SN2 reactions, the sulfur atom acts as a nucleophile, displacing a leaving group (such as a halide or tosylate) from an electrophilic center .
Physical and Chemical Properties Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of
Properties
IUPAC Name |
sodium;thiophen-2-ylmethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3S2.Na/c6-10(7,8)4-5-2-1-3-9-5;/h1-3H,4H2,(H,6,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOALAWGQCOSGDN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NaO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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